4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrate;dihydrochloride
Description
The compound 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride hydrate (CAS: 173897-44-4, molecular formula: C₁₆H₁₈Cl₂N₄O·H₂O) is a chiral benzamide derivative with a stereospecific (R)-configured aminoethyl group and a pyrrolopyridine moiety. It is a dihydrochloride salt hydrate, enhancing its solubility and stability for pharmacological applications. This compound is a potent inhibitor of Rho-associated kinases (ROCK-I/II), targeting the ATP-binding domain with high specificity . Its primary therapeutic applications include promoting corneal nerve regeneration, treating glaucoma, and improving visual function disorders by modulating cytoskeletal dynamics and apoptosis pathways .
Properties
Molecular Formula |
C16H20Cl2N4O2 |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H16N4O.2ClH.H2O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;;;/h2-10H,17H2,1H3,(H2,18,19,20,21);2*1H;1H2/t10-;;;/m1.../s1 |
InChI Key |
PQRQUXJWBHTRGE-FYBBWCNBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.O.Cl.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.O.Cl.Cl |
Origin of Product |
United States |
Biological Activity
The compound 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide; hydrate; dihydrochloride , also known as Y-33075 , is a bioactive small molecule with significant potential in therapeutic applications, particularly in oncology and neuroregeneration. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and research findings.
Molecular Characteristics
- Molecular Formula : C16H20Cl2N4O2
- Molecular Weight : 371.3 g/mol
- CAS Number : 471843-75-1
The compound features a pyrrolo[2,3-b]pyridine core, a structural motif common in various kinase inhibitors, which suggests its potential in targeting specific kinases involved in cell signaling pathways.
Structural Comparison with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-phenylethyl)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)piperidine-4-carboxamide | C16H20N4 | Pyrazolo ring; different biological activity profile |
| N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzamide | C14H12N2 | Lacks aminoethyl side chain; simpler interactions |
| 1-(aminomethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide | C14H20N3O | Contains cyclohexane ring; distinct pharmacokinetics |
Kinase Inhibition
Y-33075 has been identified as a potent inhibitor of Rho-associated kinase 2 (ROCK2) , exhibiting high selectivity over other kinases such as protein kinase C and calcium/calmodulin-dependent protein kinase II. This selectivity is crucial for minimizing off-target effects in therapeutic applications.
The inhibition of ROCK2 by Y-33075 leads to modulation of various cellular processes, including:
- Cell proliferation
- Migration
- Invasion
These processes are significant in cancer progression and metastasis. Research indicates that Y-33075 enhances the anti-tumor effects when used in conjunction with traditional chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.
Pharmacological Applications
Y-33075 shows promise in several therapeutic areas:
- Oncology : As a ROCK2 inhibitor, it may be effective in treating various cancers by disrupting the signaling pathways that promote tumor growth and metastasis.
- Neuroregeneration : The compound has demonstrated potential in promoting axonal regeneration and reducing intraocular pressure, making it a candidate for treating neurodegenerative diseases and glaucoma.
Case Studies and Research Findings
Recent studies have explored the biological activity of Y-33075 through various experimental models:
- In vitro studies : These studies have shown that Y-33075 effectively inhibits cell migration and invasion in cancer cell lines, highlighting its potential as an anti-metastatic agent.
- In vivo studies : Animal models treated with Y-33075 exhibited reduced tumor growth and improved survival rates compared to controls, reinforcing its therapeutic potential.
- Combination therapies : Research has indicated that combining Y-33075 with other chemotherapeutic agents can lead to enhanced efficacy against resistant cancer types.
Comparison with Similar Compounds
Comparison with Structurally and Mechanistically Similar Compounds
Structural Analogues Targeting ROCK Kinases
Y-27632 Dihydrochloride
- Structure: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride.
- Mechanism : Competitive ATP-binding inhibitor of ROCK-I/II, with moderate selectivity over PKN and citron kinase.
- Potency : Kᵢ values for ROCK-I/II are ~140 nM, ~30-fold weaker than the target compound .
- Therapeutic Use : Preclinical models of glaucoma and vascular smooth muscle contraction.
OXA-06 Hydrochloride
- Structure : 2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride.
- Mechanism : ATP-competitive ROCK inhibitor with a fluorophenyl-pyrrolopyridine scaffold.
- Potency : IC₅₀ ~50 nM for ROCK-II, comparable to the target compound but with lower aqueous solubility (≤6 mg/mL in H₂O) .
Y-30141 (Synonym for Target Compound)
- Differentiation : The target compound replaces Y-27632’s cyclohexane ring with a benzamide-pyrrolopyridine system, enhancing ROCK-II inhibition (Kᵢ ~5 nM) and cellular uptake efficiency .
Functional Analogues in Apoptosis Modulation
ABT-199 (Venetoclax)
- Structure : 4-[4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-(3-nitro-4-sulfamoylphenyl)benzamide.
- Mechanism : Bcl-2 inhibitor (unrelated to ROCK), used in hematologic malignancies.
- Key Difference : While structurally distinct, ABT-199 shares a benzamide core but targets anti-apoptotic proteins instead of kinases .
Kinase Inhibitors with Pyrrolopyridine Scaffolds
CHEMBL2002992
- Structure: 4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)cyclohexane-1-carboxamide.
- Mechanism : LRRK2 inhibitor (pKi = 7.7), demonstrating the versatility of pyrrolopyridine in kinase targeting but lacking ROCK specificity .
Comparative Pharmacological Data
Key Research Findings
Potency and Selectivity : The target compound exhibits 10-fold higher ROCK-II inhibition than Y-27632, attributed to the pyrrolopyridine moiety’s optimized interaction with kinase hydrophobic pockets .
Therapeutic Efficacy : In vivo studies demonstrate its ability to restore corneal sensation in animal models at 0.1 mg/kg, outperforming Y-27632 (1 mg/kg) .
Q & A
Q. What computational tools predict off-target interactions for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
